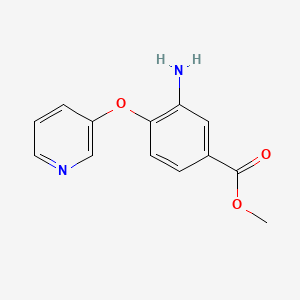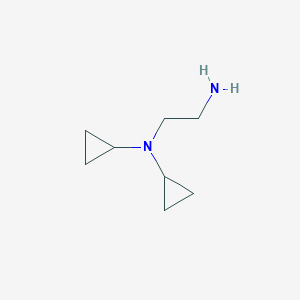![molecular formula C20H21ClN2O B1463995 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol CAS No. 117811-17-3](/img/structure/B1463995.png)
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of chloroform and methanol as solvents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of loratadine.
Medicine: Research on this compound contributes to the development of new antihistamines and related drugs.
Industry: It is used in the pharmaceutical industry for the synthesis and quality control of loratadine.
Mechanism of Action
The mechanism of action of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is related to its role as an impurity in loratadine synthesis. Loratadine works by blocking histamine H1 receptors, preventing the action of histamine, which causes allergic symptoms . The molecular targets and pathways involved include the histamine H1 receptor and related signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
N-Methyldesloratadine: Another related compound used in pharmaceutical research.
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is unique due to its specific structure and role as an impurity in loratadine synthesis, which makes it valuable for quality control and research purposes .
Properties
CAS No. |
117811-17-3 |
|---|---|
Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ol |
InChI |
InChI=1S/C20H21ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-7,10,13,16,24H,8-9,11-12H2,1H3 |
InChI Key |
WTWJHFHSSVVYJK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2(C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


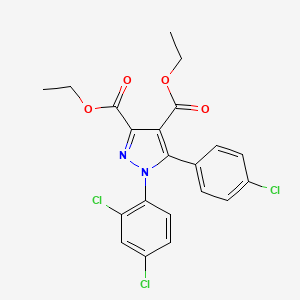
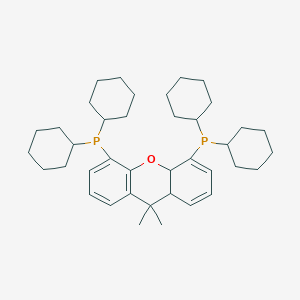
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
![[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol](/img/structure/B1463917.png)
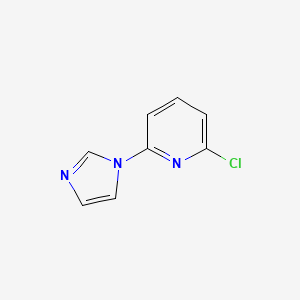
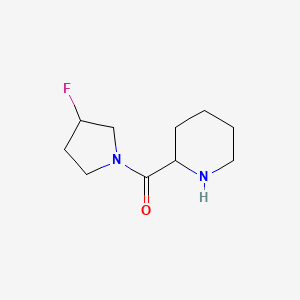
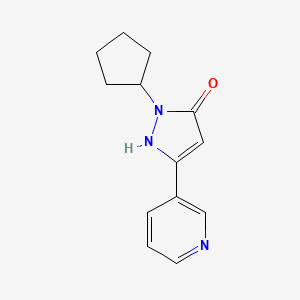
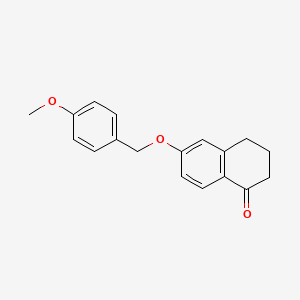
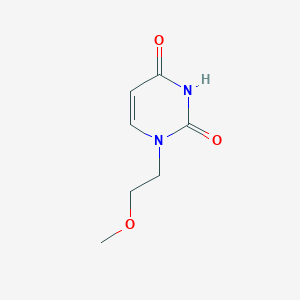
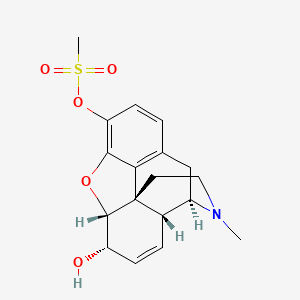
amine](/img/structure/B1463932.png)
